molecular formula C14H11BrO2 B1269710 4-Bromo-4'-methoxybenzophenone CAS No. 54118-75-1

4-Bromo-4'-methoxybenzophenone

Cat. No.: B1269710
CAS No.: 54118-75-1
M. Wt: 291.14 g/mol
InChI Key: VFMPCNWWYIQPCN-UHFFFAOYSA-N
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Description

4-Bromo-4’-methoxybenzophenone is an organic compound with the molecular formula C14H11BrO2. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a bromine atom and the other with a methoxy group. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Target of Action

4-Bromo-4’-methoxybenzophenone is a type of benzophenone, which are well known for their phosphorescence Benzophenones are generally known to interact with various biological molecules due to their photoreactive properties .

Mode of Action

The compound is likely to interact with its targets through a mechanism known as the Friedel-Crafts alkylation . This is a type of electrophilic aromatic substitution reaction where a carbocation is attacked by a pi bond from an aromatic ring, resulting in the replacement of one of the aromatic protons by an alkyl group . The compound can also undergo a Friedel-Crafts acylation reaction, which introduces an acyl group (C=O) into the aromatic ring .

Biochemical Pathways

The compound’s photoreactive properties suggest that it may influence pathways related to light-dependent reactions, such as those involved in phosphorescence .

Pharmacokinetics

The compound’s molecular weight, which is an important factor influencing its bioavailability, is reported to be 305167 Da .

Result of Action

Given its photoreactive properties, it may induce changes at the molecular level that could potentially influence cellular processes .

Action Environment

Environmental factors such as light and temperature can influence the action, efficacy, and stability of 4-Bromo-4’-methoxybenzophenone. For instance, its phosphorescence properties have been studied at reduced temperature . Furthermore, the compound’s reactivity can be influenced by the presence of UV light .

Biochemical Analysis

Biochemical Properties

4-Bromo-4’-methoxybenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 4-Bromo-4’-methoxybenzophenone and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further participate in biochemical pathways . Additionally, this compound has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of 4-Bromo-4’-methoxybenzophenone on cellular processes are diverse and depend on the cell type and context. In some cell types, it has been found to modulate cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 4-Bromo-4’-methoxybenzophenone can influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and function . Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .

Molecular Mechanism

At the molecular level, 4-Bromo-4’-methoxybenzophenone exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways . For instance, 4-Bromo-4’-methoxybenzophenone has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways . Additionally, it can influence gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-4’-methoxybenzophenone can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo photodegradation when exposed to UV light . Over time, the degradation products of 4-Bromo-4’-methoxybenzophenone may exhibit different biological activities compared to the parent compound . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 4-Bromo-4’-methoxybenzophenone in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects . At higher doses, 4-Bromo-4’-methoxybenzophenone has been associated with toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant change in the biological response . These studies highlight the importance of dose optimization in the use of this compound for research and therapeutic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-4’-methoxybenzophenone involves the Friedel-Crafts acylation reaction. This reaction typically uses 4-bromobenzoyl chloride and anisole as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in an ice bath to control the temperature and prevent side reactions .

Industrial Production Methods

In industrial settings, the synthesis of 4-Bromo-4’-methoxybenzophenone can be scaled up using similar Friedel-Crafts acylation methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-methoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenols.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products

Scientific Research Applications

4-Bromo-4’-methoxybenzophenone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe in biochemical studies to understand enzyme interactions.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, dyes, and other materials

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-4’-methylbenzophenone
  • 4-Bromo-4’-fluorobenzophenone
  • 4-Chloro-4’-methoxybenzophenone
  • 4-Methoxybenzophenone

Uniqueness

4-Bromo-4’-methoxybenzophenone is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties. The bromine atom enhances its reactivity in substitution reactions, while the methoxy group influences its electronic properties and solubility. This combination makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

(4-bromophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMPCNWWYIQPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355227
Record name 4-Bromo-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54118-75-1
Record name 4-Bromo-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54118-75-1
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Synthesis routes and methods I

Procedure details

To a cooled (ice bath, 5° C.) mixture of 4-bromobenzoyl chloride (25.0 g, 0.114 mol) and anisole (15.5 g, 0.143 mol, 1.25 eq) in CH2Cl2 (500 mL) was added AlCl3 (19.0 g, 0.143 mol, 1.25 eq) portion-wise over a period of 20 minutes with stirring under a nitrogen atmosphere. The resulting reaction mixture was allowed to stir between 5° C. and 20° C. for 3 h. The reaction mixture was poured slowly into 20% aqueous HCl (500 mL), stirred for 15 min, and layers were separated. The aqueous layer was further extracted with CH2Cl2 (3×250 mL). The combined organic layer was washed with water (200 mL), brine (200 mL) dried (Na2SO4), filtered, and concentrated under reduced pressure to afford 33.48 g (100%) of compound 1 as a white solid. 1H NMR (300 MHz, CDCl3): δ 3.91 (s, 3H), 6.99 (d, J=8.7 Hz, 2H), 7.65 (s, 4H), 7.82 (d, J=8.7 Hz, 2H).
Quantity
25 g
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reactant
Reaction Step One
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15.5 g
Type
reactant
Reaction Step One
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500 mL
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solvent
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19 g
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reactant
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500 mL
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Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-benzoyl chloride (3.3 g, 15 mmol) and AlCl3 (2.6 g, 20 mmol) in nitrobenzene (20 mL) was added a solution of methoxy-benzene (1.5 g, 14.5 mmol) in nitrobenzene (5 mL) slowly at 0° C. The resulting mixture was allowed to warm to rt and stir at rt for 16 h. The mixture was poured onto 150 mL ice-water solution and extracted with CH2Cl2 (5×100 mL). The combined organic layers were washed with water (2×100 mL) and brine (50 mL). and dried over anhy. Na2SO4. The solvent was removed in vacuo to obtain the crude product which was purified by recrystallization from cyclohexane to yield the title product (4.0 g, 91%) as a solid; 1H NMR (500 MHz, CDCl3); δ 3.90 (s, 3H), 6.97 (d, J=8.5, 2H), 7.63 (d, J=2.0, 4H), 7.79 (d, J=9.0, 2H).
Quantity
3.3 g
Type
reactant
Reaction Step One
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Quantity
2.6 g
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reactant
Reaction Step One
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1.5 g
Type
reactant
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20 mL
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solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To commercially available nitromethane (10 ml) were added commercially available anisole (1.08 g), commercially available 4-bromobenzoyl chloride (2.20 g) and commercially available ytterbium(III) trifluoromethanesulfonate (620 mg), and the admixture was stirred at 60° C. overnight. The reaction mixture was partitioned between water and chloroform, and the chloroform layer was then dried with anhydrous magnesium sulfate. After removing the solvent by reduced-pressure distillation, the resulting residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate to obtain 1.65 g of the title compound (yield: 57%).
Quantity
1.08 g
Type
reactant
Reaction Step One
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2.2 g
Type
reactant
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Quantity
620 mg
Type
reactant
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Quantity
10 mL
Type
solvent
Reaction Step One
Yield
57%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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